Superior Potency in Tumor Vascular Shutdown Compared to CA4P
CA1P (OXi4503) demonstrates a 14-fold higher potency in shutting down tumor blood vessels compared to its analog CA4P. This is a direct head-to-head comparison in the same preclinical model, indicating that a significantly lower dose is required to achieve the same pharmacodynamic effect [1].
| Evidence Dimension | Potency for tumor vascular shutdown (ED50) |
|---|---|
| Target Compound Data | 3 mg/kg |
| Comparator Or Baseline | Combretastatin A-4 Phosphate (CA4P): 43 mg/kg |
| Quantified Difference | 14.3-fold lower ED50 for CA1P |
| Conditions | Subcutaneously implanted MDA-MB-231 adenocarcinoma and MHEC5-T hemangioendothelioma in SCID mice |
Why This Matters
A 14-fold increase in potency suggests a potential for a significantly lower effective dose, which can translate to a better therapeutic window and reduced cost of goods in clinical or research settings.
- [1] Hua, J., Sheng, Y., Pinney, K. G., et al. (2003). Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate. Anticancer Research, 23(2B), 1433-1440. View Source
